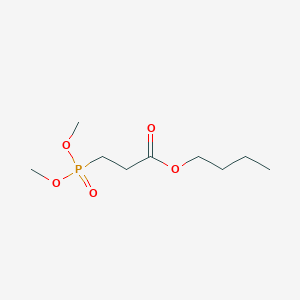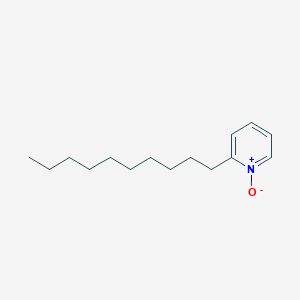
2-Decyl-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyl-1-oxo-1lambda~5~-pyridine is a chemical compound with a unique structure that includes a decyl chain attached to a pyridine ring with an oxo group
Preparation Methods
The synthesis of 2-Decyl-1-oxo-1lambda~5~-pyridine can be achieved through several synthetic routes. One common method involves the reaction of pyridine N-oxides with decyl halides under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often include purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
2-Decyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield decyl-substituted pyridines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium or nickel. Major products formed from these reactions include various substituted pyridines and pyridine N-oxides .
Scientific Research Applications
2-Decyl-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Industry: The compound’s surfactant properties make it useful in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 2-Decyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of key cellular processes. For example, its antiproliferative activity may be due to its ability to interfere with DNA synthesis or cell division pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through multiple mechanisms .
Comparison with Similar Compounds
2-Decyl-1-oxo-1lambda~5~-pyridine can be compared with other similar compounds such as:
2-Octyl-1-oxo-1lambda~5~-pyridine: This compound has a shorter alkyl chain and may exhibit different physical and chemical properties.
2-(2-Propenyl)-pyridine 1-oxide: This compound has a different substituent on the pyridine ring, which may affect its reactivity and applications.
Properties
CAS No. |
55142-05-7 |
|---|---|
Molecular Formula |
C15H25NO |
Molecular Weight |
235.36 g/mol |
IUPAC Name |
2-decyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C15H25NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h10-11,13-14H,2-9,12H2,1H3 |
InChI Key |
XMAAHVNXUIYSOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
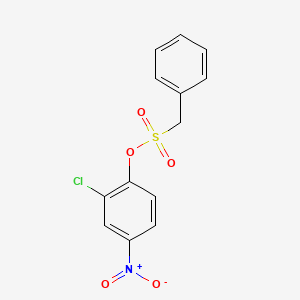
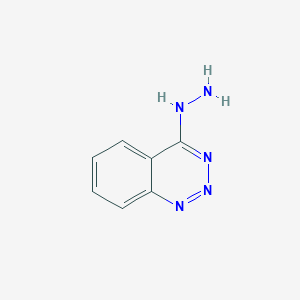
![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
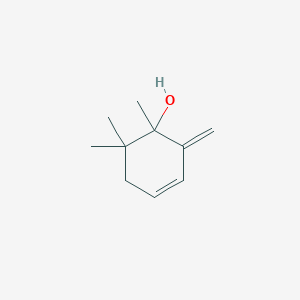
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
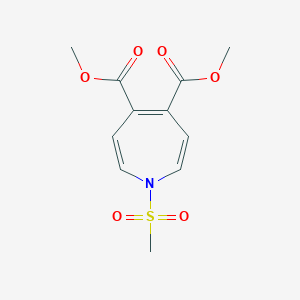
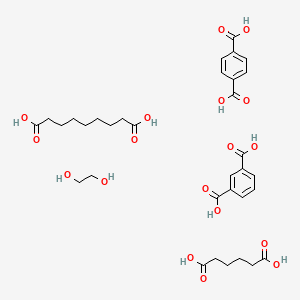
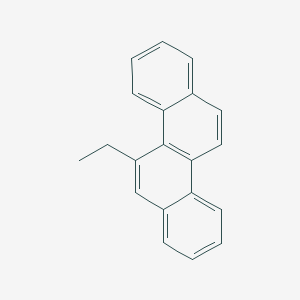
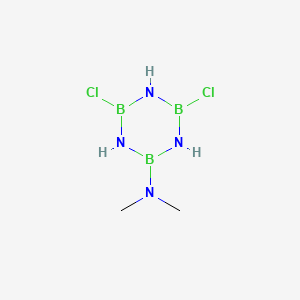
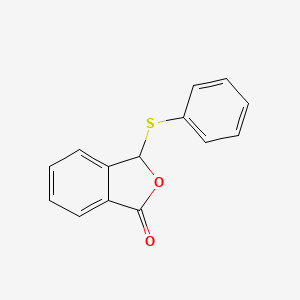
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)
